Phenethyl 5-bromo-2-hydroxybenzoate

Description

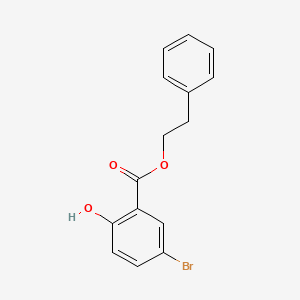

Phenethyl 5-bromo-2-hydroxybenzoate is an aromatic ester featuring a phenethyl group linked to a substituted benzoate moiety. The compound contains a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring (Figure 1). Its structure combines the lipophilic phenethyl group with polar substituents, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials .

Properties

CAS No. |

1131587-60-4 |

|---|---|

Molecular Formula |

C15H13BrO3 |

Molecular Weight |

321.16 g/mol |

IUPAC Name |

2-phenylethyl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C15H13BrO3/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |

InChI Key |

XTRJZQOMYPOVPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)O |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Benzoate Ring

Key analogs include:

- Phenethyl 2-hydroxy-5-iodobenzoate : Replaces bromine with iodine, increasing molecular weight and polarizability. Iodine’s larger atomic radius may enhance steric effects in binding interactions compared to bromine .

- Ethyl 5-bromo-2-hydroxybenzoate : Replaces phenethyl with ethyl, reducing lipophilicity (logP) and aromatic interactions. Ethyl esters are generally more volatile than phenethyl derivatives .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Key Properties | Potential Applications |

|---|---|---|---|

| Phenethyl 5-bromo-2-hydroxybenzoate | Br (5), OH (2) | Moderate lipophilicity, acidic OH group | Drug intermediates, antioxidants |

| Phenethyl 2-hydroxy-5-iodobenzoate | I (5), OH (2) | Higher polarizability, steric bulk | Radiopaque agents, catalysis |

| Phenethyl 2-amino-5-bromobenzoate | Br (5), NH2 (2) | Basic NH2 group, enhanced solubility | Ligands, peptide mimics |

| Ethyl 5-bromo-2-hydroxybenzoate | Br (5), OH (2) | Lower molecular weight, higher volatility | Fragrances, solvents |

Comparison with Phenethyl Esters of Related Acids

- Caffeic Acid Phenethyl Ester (CAPE) : Shares the phenethyl group but features a catechol ring (3,4-dihydroxybenzoate). CAPE’s radical scavenging activity (IC50 ~10 μM) is attributed to the catechol moiety, whereas the bromo and hydroxyl groups in this compound may redirect reactivity toward electrophilic substitution or halogen-bonding interactions .

- Phenethyl Phenylacetate: Lacks halogen/hydroxyl substituents, resulting in higher hydrophobicity.

Physicochemical Properties

- Lipophilicity : this compound’s logP is estimated to be higher than ethyl analogs but lower than phenyl esters (e.g., phenyl 5-bromo-2-hydroxybenzoate) due to the phenethyl group’s balance of aromaticity and chain flexibility .

- Acidity: The 2-hydroxy group confers acidity (pKa ~8–10), enabling salt formation under basic conditions, a feature absent in amino- or methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.